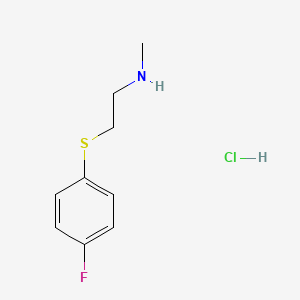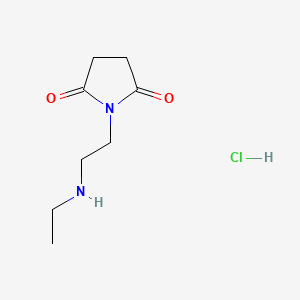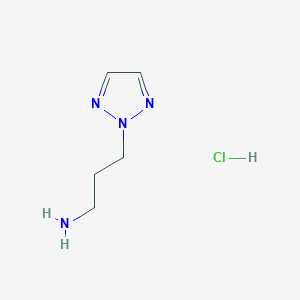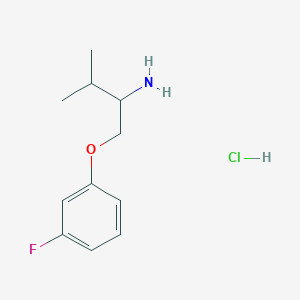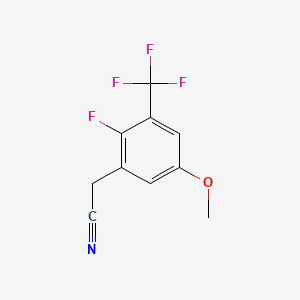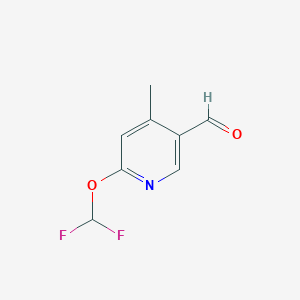
6-(Difluoromethoxy)-4-methylnicotinaldehyde
Overview
Description
Difluoromethoxy compounds are a class of chemical compounds that contain a difluoromethoxy group (-OCHF2). This group is known for its high electronegativity and its ability to confer increased stability and lipophilicity .
Synthesis Analysis
While specific synthesis methods for “6-(Difluoromethoxy)-4-methylnicotinaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular structure of difluoromethoxy compounds typically comprises a core ring structure flanked by various functional groups . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy compounds can vary widely depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethoxy compounds can vary depending on their specific structures. For example, some compounds in this class are solid at room temperature .Scientific Research Applications
-
3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM) in Pulmonary Fibrosis Research
- Application : DGM has been used in research to evaluate its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
- Method : The study involved the stimulation of in vitro cultured A549 cells to construct Epithelial-Mesenchymal Transitions (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results : DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
-
2-Bromo-3-difluoromethoxy-6-iodopyridine in Spectroscopy and Materials Science
- Application : Compounds similar to 2-Bromo-3-difluoromethoxy-6-iodopyridine have shown moderate to high fluorescence quantum yields, suggesting potential applications in spectroscopy and materials science.
- Results : The results suggest that these compounds could be useful in spectroscopy and materials science due to their fluorescence properties.
-
Synthesis and Insecticidal Activity of Novel F3CO- and F2HCO-Analogues of Imidacloprid and Thiacloprid
Safety And Hazards
Future Directions
Research into difluoromethoxy compounds is ongoing, with potential applications in various fields including pharmaceuticals and agrochemicals . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties and mechanisms of action of these compounds .
properties
IUPAC Name |
6-(difluoromethoxy)-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-7(13-8(9)10)11-3-6(5)4-12/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBACWHNOHQESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-4-methylnicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



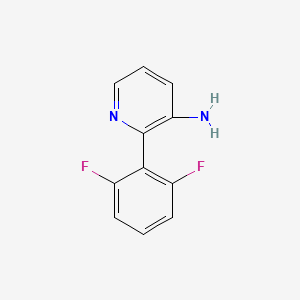
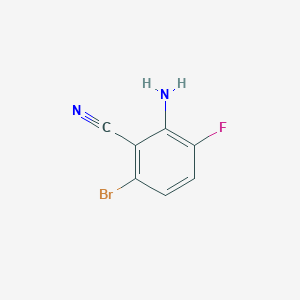
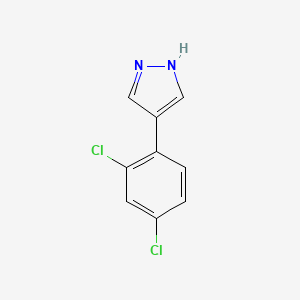
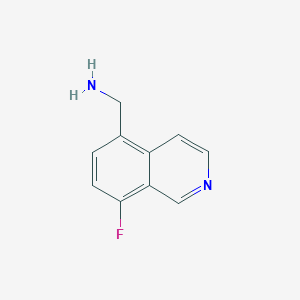
![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
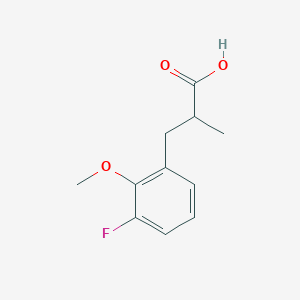
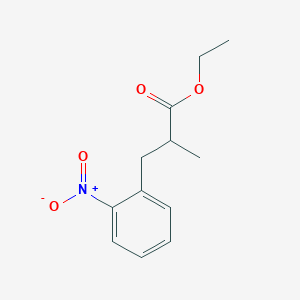
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
